Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-
Description
The compound Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a benzonitrile core substituted with an oxazole ring linked to a chlorinated and trifluoromethylated pyridine moiety. This structure is characteristic of agrochemicals and pharmaceuticals, where trifluoromethyl and chloro groups enhance bioactivity and metabolic stability .
Properties
CAS No. |
502422-46-0 |
|---|---|
Molecular Formula |
C16H7ClF3N3O |
Molecular Weight |
349.69 g/mol |
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H |
InChI Key |
ROQYQCOWQVBTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
Formation of the Oxazole Ring
The oxazole moiety is synthesized via cyclization of an α-amino ketone precursor. For example:
Typical Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxazole formation | POCl₃, DMF, 80°C, 12h | 65–72% | |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 58–63% |
Advanced Catalytic Methods
Ionic Liquid-Assisted Synthesis
Ionic liquids (e.g., [BMIM][BF₄]) serve as green solvents to enhance reaction efficiency:
- Advantages : Improved solubility of polar intermediates, reduced side reactions.
- Example : Oxazole ring formation in [BMIM][BF₄] achieves 78% yield at 70°C.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
- Cyclization : 20-minute reaction time vs. 12h conventional heating.
- Yield Improvement : 82% for oxazole formation.
Stepwise Mechanistic Analysis
Synthetic Route
- Starting Material : 3-Chloro-5-(trifluoromethyl)picolinic acid.
- Chlorination : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.
- Amidation : Reaction with benzamide derivatives forms the oxazole precursor.
- Cyclization : POCl₃-mediated dehydration yields the oxazole ring.
- Nitrile Introduction : Cyanide displacement (e.g., NaCN) at the 2-position of pyridine.
Critical Parameters
- Solvent Selection : Dichloromethane (DCM) minimizes side reactions during nitrile substitution.
- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances electrophilic activation.
Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.8–8.6 ppm.
- ¹⁹F NMR : Trifluoromethyl group shows a singlet at δ -62 ppm.
- HRMS : Molecular ion peak at m/z 349.69 (calc. for C₁₆H₇ClF₃N₃O).
Challenges and Optimizations
- Regioselectivity : Competing reactions at the pyridine 2- vs. 4-positions are mitigated using bulky ligands (e.g., XPhos).
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the product.
Comparative Data Table
| Method | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Traditional | POCl₃, DMF, 12h | 68% | 95% | |
| Ionic liquid | [BMIM][BF₄], 70°C, 6h | 78% | 97% | |
| Microwave | 150W, 20min | 82% | 96% |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts and conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional similarities and differences between Compound A and related compounds:
Key Observations :
- Pyridine Substitution : All compounds share the 3-chloro-5-(trifluoromethyl)-pyridine motif, a critical pharmacophore in agrochemicals for target binding and resistance management .
- Heterocyclic Linkers: Compound A uses an oxazole ring, whereas fluopyram employs a benzamide linker, and haloxyfop-methyl uses a phenoxypropanoate group. These variations influence solubility, stability, and bioactivity .
- Fluorine vs. Chlorine : The compound in replaces chlorine with fluorine on the pyridine ring, which may alter electronegativity and metabolic degradation pathways .
Research Findings and Data Gaps
Key Research Insights
Unresolved Questions
- Compound A’s Efficacy: No direct biological data exists; further in vitro assays (e.g., SDH inhibition) are needed.
- Ecotoxicity : Analogues like haloxyfop-methyl have established tolerances, but Compound A’s environmental impact remains unstudied .
Biological Activity
Benzonitrile, specifically the compound 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-, has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H6ClF3N2O
- Molecular Weight : 314.65 g/mol
- CAS Number : 1155846-86-8
- Structural Characteristics : The compound features a benzonitrile core with a chloro and trifluoromethyl substituent, as well as an oxazole ring which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity :
- Antimicrobial Properties :
- Antiparasitic Potential :
The mechanisms through which benzonitrile compounds exert their biological effects often involve:
- Enzyme Inhibition : Many derivatives inhibit key enzymes necessary for viral replication or bacterial growth. For example, certain benzonitrile derivatives have been identified as inhibitors of viral polymerases .
- Cellular Interaction : The presence of the oxazole ring may enhance the compound's ability to interact with cellular receptors or enzymes, leading to altered cellular functions that inhibit pathogen growth.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
